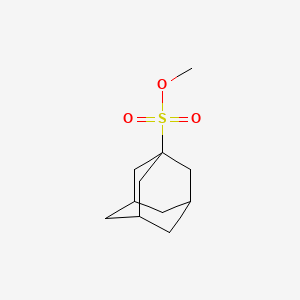
1-金刚烷甲磺酸甲酯
描述
Methyl 1-adamantanesulfonate is an organic compound belonging to the adamantane family. It is characterized by its unique cage-like structure, which imparts significant stability and rigidity. This compound is primarily used as an organic building block in various chemical syntheses .
科学研究应用
Methyl 1-adamantanesulfonate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems due to its stability and unique structure.
Medicine: Research has explored its potential in drug development, particularly for antiviral and anticancer agents.
作用机制
Methyl 1-adamantanesulfonate, also known as methyl adamantane-1-sulfonate, is an organic compound with the molecular formula C11H18O3S and a molecular weight of 230.32 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
生化分析
Biochemical Properties
Methyl 1-adamantanesulfonate plays a significant role in biochemical reactions, particularly as an organic building block. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with sulfonate-binding proteins, which are involved in the transport and metabolism of sulfonate compounds. These interactions are typically characterized by the binding of the sulfonate group to the active site of the protein, leading to conformational changes that affect the protein’s activity .
Cellular Effects
Methyl 1-adamantanesulfonate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins involved in pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses. Additionally, methyl 1-adamantanesulfonate can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of methyl 1-adamantanesulfonate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its sulfonate group. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, methyl 1-adamantanesulfonate can inhibit the activity of sulfonate-metabolizing enzymes by occupying their active sites, thereby preventing the binding of natural substrates. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1-adamantanesulfonate can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that methyl 1-adamantanesulfonate can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of methyl 1-adamantanesulfonate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, methyl 1-adamantanesulfonate can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
Methyl 1-adamantanesulfonate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by sulfonate-metabolizing enzymes, leading to the production of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. Additionally, methyl 1-adamantanesulfonate can affect the activity of enzymes involved in one-carbon metabolism, thereby impacting the synthesis of nucleotides and other essential biomolecules .
Transport and Distribution
Within cells and tissues, methyl 1-adamantanesulfonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, methyl 1-adamantanesulfonate can bind to sulfonate transporters, which mediate its uptake and distribution within the cell. The compound’s distribution can also be influenced by its interactions with cellular membranes and other structural components .
Subcellular Localization
The subcellular localization of methyl 1-adamantanesulfonate is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria. These localization signals ensure that methyl 1-adamantanesulfonate exerts its effects in the appropriate cellular context. Additionally, the compound’s activity and function can be modulated by its subcellular localization, as different compartments provide distinct microenvironments that influence its interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions: Methyl 1-adamantanesulfonate can be synthesized through the sulfonation of adamantane followed by esterification. The typical synthetic route involves the reaction of adamantane with sulfur trioxide or chlorosulfonic acid to form adamantane-1-sulfonic acid. This intermediate is then esterified with methanol to yield methyl 1-adamantanesulfonate .
Industrial Production Methods: Industrial production of methyl 1-adamantanesulfonate follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .
化学反应分析
Types of Reactions: Methyl 1-adamantanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions typically occur under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution can yield various substituted adamantane derivatives .
相似化合物的比较
Adamantane: The parent compound, used in various chemical syntheses.
Adamantane-1-sulfonic acid: An intermediate in the synthesis of methyl 1-adamantanesulfonate.
1-Adamantanemethylamine: Another derivative with different functional groups.
Uniqueness: Methyl 1-adamantanesulfonate is unique due to its combination of the adamantane core and the sulfonate ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
属性
IUPAC Name |
methyl adamantane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3S/c1-14-15(12,13)11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYYQDVBUEDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399474 | |
| Record name | Methyl 1-adamantanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21280-40-0 | |
| Record name | Methyl 1-adamantanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


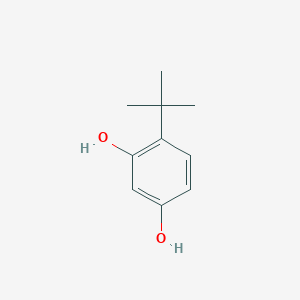
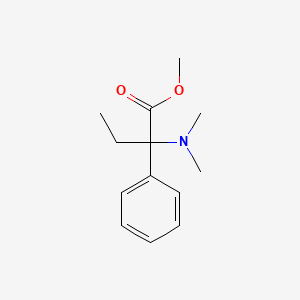


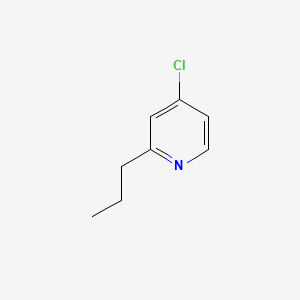
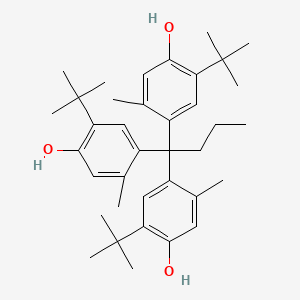

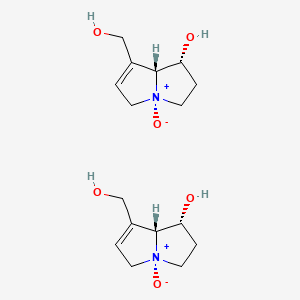
![Tetramethylol-melamin-dioxy-propylen [German]](/img/structure/B1598623.png)
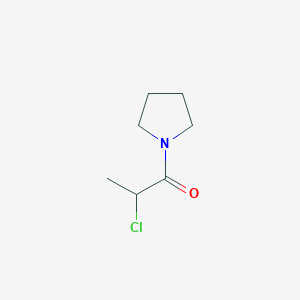
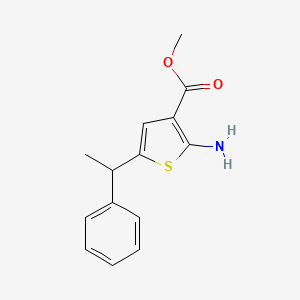
![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)
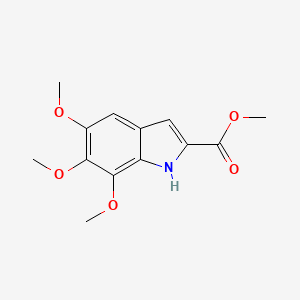
![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)
